2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Overview
Description
The compound contains several functional groups including a tert-butyldimethylsilyl ether, a dihydrothieno[3,2-c]pyridin-5(4H)-one, a cyclopropyl group, and a 2-fluorophenyl group. The tert-butyldimethylsilyl (TBDMS) group is a common protecting group in organic synthesis, particularly for alcohols .
Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the dihydrothieno[3,2-c]pyridin-5(4H)-one and 2-fluorophenyl groups. The TBDMS group is relatively inert under most conditions, but can be removed using acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific stereochemistry and the solvent used. In general, compounds containing TBDMS ethers are relatively non-polar and have low solubility in water .Scientific Research Applications
Metabolite Interactions and Biotransformation
- Prasugrel Metabolism : This compound is involved in the biotransformation of prasugrel, an antiplatelet agent. It is initially deesterified to R-95913, which is then converted to R-138727, the active metabolite responsible for platelet aggregation inhibition. This process involves cytochromes P450, with CYP3A4 and CYP2B6 being major contributors to R-138727 formation (Rehmel et al., 2006).
Role in Drug Absorption and Activation
- Intestinal Contribution to Drug Activation : Research indicates that the intestine plays a significant role in converting prasugrel to its active metabolites, including R-95913. The conversion in the intestine is comparable to that in the liver, highlighting the importance of the intestine in drug activation (Hagihara et al., 2011).
Enzymatic Reduction in Bioactivation
- Involvement of Glutaredoxin and Thioredoxin : Glutaredoxin and thioredoxin in human liver are active in reducing mixed disulfides formed between xenobiotics and glutathione, playing a role in the bioactivation pathway of prasugrel to its pharmacologically active metabolite (Hagihara et al., 2011).
Carboxylesterase-Mediated Conversion
- Role of Carboxylesterases in Metabolite Formation : Human carboxylesterases, particularly hCE2, are efficient in mediating the conversion of prasugrel to R-95913. This conversion is crucial for the rapid appearance of the active metabolite R-138727 in human plasma and its fast onset of action (Williams et al., 2008).
Impurity Identification in Drug Synthesis
- Impurity Analysis in Prasugrel Hydrochloride : Identification and synthesis of impurities formed during prasugrel hydrochloride preparation are crucial for ensuring drug purity and safety. Analytical methods are employed to characterize these impurities (Sastry, 2013).
Synthesis and Chemical Reactions
- Synthetic Applications : The compound is involved in various synthetic reactions and processes, including three-component couplings and cyclizations, demonstrating its versatility in organic synthesis (Almansa et al., 2008).
Properties
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FNO2SSi/c1-24(2,3)30(4,5)28-21-14-17-15-26(13-12-20(17)29-21)22(23(27)16-10-11-16)18-8-6-7-9-19(18)25/h6-9,14,16,22H,10-13,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKWYJOETGEQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FNO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.